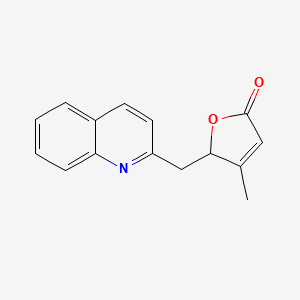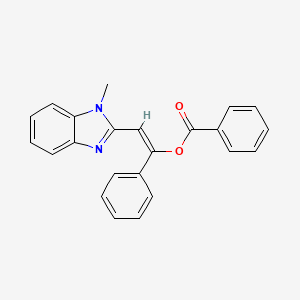
2-(3-chlorophenyl)-N-(4-nitrobenzyl)ethanamine
Overview
Description
2-(3-chlorophenyl)-N-(4-nitrobenzyl)ethanamine is an organic compound that features a chlorophenyl group and a nitrobenzyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-N-(4-nitrobenzyl)ethanamine typically involves a multi-step process:
Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and 4-nitrobenzylamine.
Formation of Schiff Base: The 3-chlorobenzaldehyde reacts with 4-nitrobenzylamine under acidic conditions to form a Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired ethanamine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-N-(4-nitrobenzyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: The major product would be the corresponding amine derivative.
Reduction: The major product would be the corresponding alcohol or amine.
Substitution: The major products would depend on the nucleophile used but could include substituted ethanamines.
Scientific Research Applications
2-(3-chlorophenyl)-N-(4-nitrobenzyl)ethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-N-(4-nitrobenzyl)ethanamine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound could influence pathways related to neurotransmission or cellular signaling, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorophenyl)-N-(4-methylbenzyl)ethanamine: Similar structure but with a methyl group instead of a nitro group.
2-(3-chlorophenyl)-N-(4-aminobenzyl)ethanamine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-(3-chlorophenyl)-N-(4-nitrobenzyl)ethanamine is unique due to the presence of both a chlorophenyl group and a nitrobenzyl group, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective reactivity and interaction with biological targets.
Properties
IUPAC Name |
2-(3-chlorophenyl)-N-[(4-nitrophenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c16-14-3-1-2-12(10-14)8-9-17-11-13-4-6-15(7-5-13)18(19)20/h1-7,10,17H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWBPZRHOBHMMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-(4-methoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3864666.png)

![2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B3864696.png)
![N'-[4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]-4-nitrobenzohydrazide](/img/structure/B3864702.png)

![4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}-1,3-phenylene diacetate](/img/structure/B3864730.png)

![N'-({5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylene)isonicotinohydrazide](/img/structure/B3864742.png)
![DIMETHYL 2-[1-[3-(4-METHOXYPHENYL)ACRYLOYL]-2,2,6-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B3864750.png)
![methyl 4-{2-[(3-chlorophenoxy)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B3864756.png)
![2-[(2E)-3-(4-BROMOPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID](/img/structure/B3864761.png)
![1,3-bis[(E)-(3-phenoxyphenyl)methylideneamino]urea](/img/structure/B3864768.png)

![N-(4-METHOXYPHENYL)-N-({N'-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE](/img/structure/B3864775.png)
